Molecular Complexity and Hydrogen-Bonding Capacity vs. 2-(Pyrazin-2-yl)acetohydrazide
The target compound possesses a significantly expanded pharmacophoric footprint compared to simpler pyrazine acetohydrazides. The insertion of a 1,2,4-oxadiazole ring between the pyrazine and acetohydrazide motifs increases the molecular weight by 68.04 g/mol and adds two additional hydrogen bond acceptors (7 vs. an estimated 5), enhancing both the topological polar surface area (119.82 Ų [1]) and the potential for target engagement. In contrast, the direct analog 2-(pyrazin-2-yl)acetohydrazide (CAS 934172-14-2) has a lower molecular weight of 152.15 g/mol and cannot access the same 3D conformational space .
| Evidence Dimension | Molecular Weight & H-Bond Acceptor Count |
|---|---|
| Target Compound Data | MW: 220.19 g/mol; H-Bond Acceptors: 7; TPSA: 119.82 Ų (PubChem computed) |
| Comparator Or Baseline | 2-(Pyrazin-2-yl)acetohydrazide; MW: 152.15 g/mol; H-Bond Acceptors: ~5 (estimated based on C6H8N4O formula); TPSA: not reported |
| Quantified Difference | +68.04 g/mol (+44.7% MW increase); +2 H-bond acceptors (~40% increase in HBA capacity) |
| Conditions | In silico computed properties (PubChem 2.2, 2025.04.14 release) |
Why This Matters
For procurement in fragment-based screening or probe design, the larger, more polar scaffold offers a qualitatively different binding profile, meaning the simpler analog would fail to explore the same chemical space and cannot be used as a surrogate.
- [1] Molbase. (n.d.). Compound Data Sheet for CAS 175203-77-7. View Source
